![molecular formula C13H19N3O B4109703 3-[(1-propyl-1H-benzimidazol-2-yl)amino]-1-propanol CAS No. 600180-34-5](/img/structure/B4109703.png)
3-[(1-propyl-1H-benzimidazol-2-yl)amino]-1-propanol
Overview
Description
Synthesis Analysis
The synthesis of benzimidazole derivatives, including compounds similar to 3-[(1-propyl-1H-benzimidazol-2-yl)amino]-1-propanol, often involves multistep chemical processes. For instance, a novel isocyanide-based three-component synthesis method has been developed for the preparation of benzimidazo[1,2-a][1,4]diazepinones, showcasing the versatility and complexity of synthetic routes in this area (Ghandi, Zarezadeh, & Taheri, 2011). Such methodologies highlight the intricate steps required to synthesize benzimidazole derivatives, indicating the potential pathways that might be explored for the synthesis of 3-[(1-propyl-1H-benzimidazol-2-yl)amino]-1-propanol.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives plays a crucial role in their chemical behavior and properties. Studies such as crystal structure analysis and density functional theory (DFT) calculations offer deep insights into the molecular geometry, electronic structure, and intermolecular interactions of these compounds (Adardour et al., 2023). Such analyses are essential for understanding how structural features influence the chemical and physical properties of benzimidazole derivatives, including 3-[(1-propyl-1H-benzimidazol-2-yl)amino]-1-propanol.
Chemical Reactions and Properties
Benzimidazole derivatives undergo a variety of chemical reactions, influenced by their functional groups and molecular structure. The reactions can range from condensation with aldehydes to form new derivatives with potential biological activities, to complexation with metals, indicating a broad spectrum of chemical reactivity and applications (Ayalp, 1989). Understanding these reactions is crucial for exploring the chemical versatility of benzimidazole derivatives.
Physical Properties Analysis
The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. For example, crystallographic studies reveal the presence of specific intermolecular hydrogen bonding patterns that contribute to the stability and solubility of these compounds (Afshar et al., 1987). Such insights are invaluable for understanding the physical behavior of these compounds in various environments.
Chemical Properties Analysis
The chemical properties of benzimidazole derivatives, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and photophysical properties, are closely tied to their molecular structure. Studies focusing on the synthesis and evaluation of benzimidazole derivatives reveal their potential as ligands in metal complexes, showcasing their ability to engage in complex chemical interactions and reactions (Paul et al., 2015). This highlights the chemical versatility and utility of benzimidazole derivatives, including 3-[(1-propyl-1H-benzimidazol-2-yl)amino]-1-propanol, in various chemical contexts.
Mechanism of Action
Target of Action
It is known that benzimidazole derivatives have a wide range of biological activities and are often used in medicinal chemistry . They can interact with various biological targets, including enzymes and receptors, depending on their specific structural modifications .
Mode of Action
Benzimidazole derivatives are known to interact with their targets through various mechanisms, such as inhibition of enzyme activity or modulation of receptor function . The presence of the propyl and amino groups in the compound may influence its interaction with its targets, potentially enhancing its binding affinity or altering its mode of action.
Biochemical Pathways
Benzimidazole derivatives are known to be involved in a variety of biochemical pathways, depending on their specific targets . These can include pathways related to cell growth and proliferation, inflammation, and neurotransmission, among others.
Result of Action
Based on the known activities of benzimidazole derivatives, it could potentially exert effects such as modulation of cell growth, inhibition of inflammatory responses, or alteration of neurotransmission .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[(1-propylbenzimidazol-2-yl)amino]propan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-2-9-16-12-7-4-3-6-11(12)15-13(16)14-8-5-10-17/h3-4,6-7,17H,2,5,8-10H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBIALTZKIQNRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1NCCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001216135 | |
Record name | 1-Propanol, 3-[(1-propyl-1H-benzimidazol-2-yl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001216135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
600180-34-5 | |
Record name | 1-Propanol, 3-[(1-propyl-1H-benzimidazol-2-yl)amino]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=600180-34-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Propanol, 3-[(1-propyl-1H-benzimidazol-2-yl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001216135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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